N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide
Overview
Description
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3. It is characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring, along with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-fluoroaniline to introduce the nitro group. This is followed by acetylation to form the acetamide derivative. The reaction conditions often involve the use of nitrating agents like nitric acid and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-chloro-2-fluoro-5-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-fluoro-5-nitroaniline and acetic acid.
Scientific Research Applications
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antibacterial properties, particularly against resistant strains of bacteria like Klebsiella pneumoniae.
Materials Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Mechanism of Action
The antibacterial activity of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is believed to involve the inhibition of penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This leads to cell lysis and death of the bacteria. The presence of the chloro and fluoro groups enhances the compound’s stability and binding affinity to the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 4-(N-acetylamino)-1-chloro-5-fluoro-2-nitrobenzene
Uniqueness
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide stands out due to the specific combination of chloro, fluoro, and nitro groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new antibacterial agents and materials with specialized properties .
Biological Activity
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles, supported by relevant research findings and case studies.
Overview of the Compound
This compound is characterized by its complex structure that includes a chloro group, a fluoro group, and a nitro group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 233.62 g/mol. This compound falls under the category of acetamides, which are known for various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against Klebsiella pneumoniae , a significant pathogen responsible for various infections. The mechanism of action appears to involve the inhibition of penicillin-binding proteins, leading to bacterial cell lysis.
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical parameter in assessing the antibacterial efficacy of compounds. For this compound, the MIC values against K. pneumoniae were determined through standard microdilution methods. The results indicated that the compound exhibits potent antibacterial activity with MIC values ranging from 16 to 32 µg/mL across different strains tested .
Bactericidal vs. Bacteriostatic Activity
Further analysis determined the minimum bactericidal concentration (MBC) of this compound, which was found to be equal to its MIC for all strains tested. This indicates that the compound acts as a bactericidal agent, as the MBC/MIC ratio was less than or equal to 4, aligning with established criteria for bactericidal classification .
Cytotoxicity and Safety Profile
Cytotoxicity assessments were conducted using various tumor cell lines and normal cell lines. Preliminary tests indicated that this compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further in vivo studies . The compound's low toxicity is particularly relevant for its potential therapeutic applications.
Pharmacokinetics
Pharmacokinetic evaluations revealed that this compound possesses desirable absorption and distribution characteristics, making it suitable for oral administration. Studies indicated good solubility and stability under physiological conditions, which are essential attributes for drug development .
Comparative Activity with Other Compounds
In comparative studies, this compound was evaluated alongside other antibiotics such as ciprofloxacin and meropenem. The results demonstrated that while these antibiotics exhibited similar bactericidal properties, this compound showed enhanced activity against certain resistant strains of K. pneumoniae , indicating its potential as a novel therapeutic agent .
Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
This compound | 16 - 32 | Equal to MIC | Bactericidal |
Ciprofloxacin | 8 - 16 | Equal to MIC | Bactericidal |
Meropenem | 4 - 8 | Equal to MIC | Bactericidal |
Properties
IUPAC Name |
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPWQNJSUGIFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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